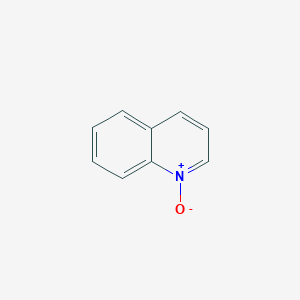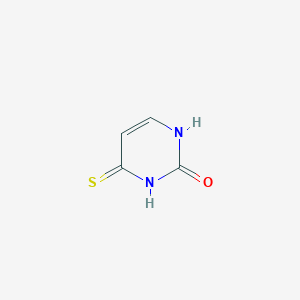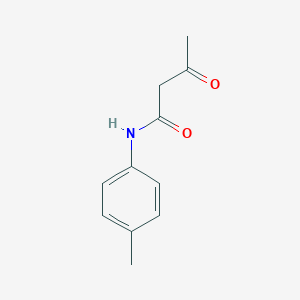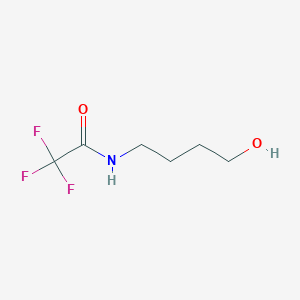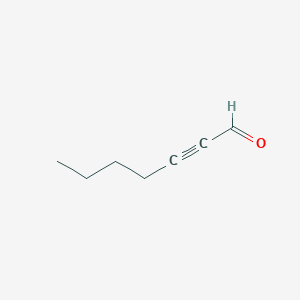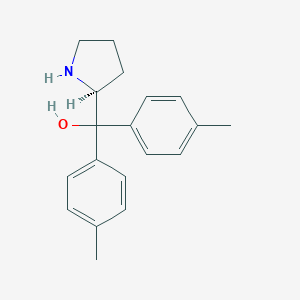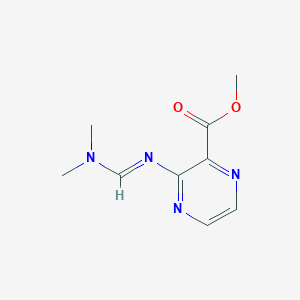
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate is a chemical compound with a complex structure that includes a pyrazine ring substituted with a dimethylamino group and a methyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate typically involves the reaction of Methyl 3-amino-2-pyrazinecarboxylate with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Methyl 3-amino-2-pyrazinecarboxylate
Reagent: Dimethylformamide dimethyl acetal
Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-pyrazinecarboxylate
- Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate
- 5-Methyl-2-pyrazinecarboxylic acid
Uniqueness
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both dimethylamino and methyleneamino groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
134540-17-3 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N4O2/c1-13(2)6-12-8-7(9(14)15-3)10-4-5-11-8/h4-6H,1-3H3 |
InChI Key |
IIFIEBUVHQWOMX-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=NC=CN=C1C(=O)OC |
Canonical SMILES |
CN(C)C=NC1=NC=CN=C1C(=O)OC |
Synonyms |
Pyrazinecarboxylic acid, 3-[[(dimethylamino)methylene]amino]-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


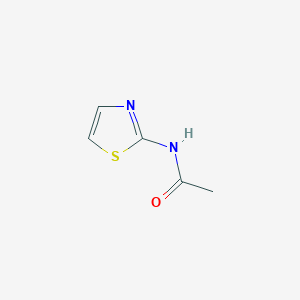
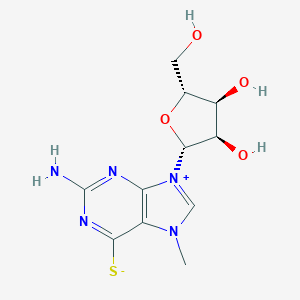

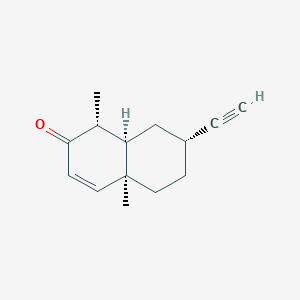
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
